molecular formula C20H24N2O4 B14817551 N,N'-bis(4-methoxyphenyl)hexanediamide

N,N'-bis(4-methoxyphenyl)hexanediamide

Cat. No.: B14817551
M. Wt: 356.4 g/mol
InChI Key: LTWMCKPNZGIMBG-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)hexanediamide: is an organic compound with the molecular formula C24H32N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N’-bis(4-methoxyphenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methoxyphenyl)hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the hexanediamide backbone can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N,N’-bis(3-methoxyphenyl)hexanediamide
  • N,N’-bis(2-ethyl-6-methylphenyl)hexanediamide
  • N,N’-bis(4-methylphenyl)hexanediamide
  • N,N’-bis(3-methylphenyl)hexanediamide
  • N,N’-bis(4-ethoxyphenyl)hexanediamide

Comparison: N,N’-bis(4-methoxyphenyl)hexanediamide is unique due to the presence of methoxy groups at the para position, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, affecting its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)hexanediamide

InChI

InChI=1S/C20H24N2O4/c1-25-17-11-7-15(8-12-17)21-19(23)5-3-4-6-20(24)22-16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

LTWMCKPNZGIMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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